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Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen characterized by its intrinsic
and acquired resistance to a wide array of antimicrobial agents. Imipenem, a broad-spectrum
carbapenem antibiotic, has long been a crucial component of the therapeutic arsenal against
serious P. aeruginosa infections. However, the emergence and spread of imipenem resistance
pose a significant clinical challenge. This technical guide provides an in-depth exploration of
the molecular mechanisms underpinning imipenem resistance in P. aeruginosa. We delve into
the pivotal roles of diminished outer membrane permeability due to the loss or downregulation
of the OprD porin, the overexpression of various efflux pump systems, and the enzymatic
degradation of imipenem by carbapenem-hydrolyzing B-lactamases. This guide offers detailed
experimental protocols for the investigation of these resistance mechanisms, presents
quantitative data in a structured format for comparative analysis, and utilizes visualizations to
elucidate complex signaling pathways and experimental workflows.

Introduction

Pseudomonas aeruginosa is a gram-negative bacterium notorious for causing severe
nosocomial infections, particularly in immunocompromised individuals and patients with cystic
fibrosis. Its remarkable ability to develop resistance to multiple classes of antibiotics, including
the carbapenems, is a major public health concern. Imipenem, a potent -lactam antibiotic,
enters the periplasmic space of P. aeruginosa primarily through the outer membrane porin
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OprD. Once in the periplasm, it acylates penicillin-binding proteins (PBPs), thereby inhibiting
cell wall synthesis and leading to bacterial cell death.

Resistance to imipenem in P. aeruginosa is a multifactorial phenomenon, often resulting from
the interplay of several molecular mechanisms. Understanding these mechanisms at a granular
level is paramount for the development of effective diagnostic tools, novel therapeutic
strategies, and resistance-breaking agents. This guide will systematically dissect the three
principal mechanisms of imipenem resistance:

e Reduced Drug Entry: The loss or functional inactivation of the OprD porin, which serves as
the primary channel for imipenem uptake.

o Active Drug Efflux: The upregulation of multidrug resistance (MDR) efflux pumps that actively
expel imipenem from the bacterial cell.

o Enzymatic Degradation: The production of 3-lactamase enzymes that hydrolyze the -lactam
ring of imipenem, rendering it inactive.

Core Resistance Mechanisms
OprD Porin Loss: The Primary Gateway to Resistance

The downregulation or complete loss of the OprD porin is the most frequently encountered
mechanism of imipenem resistance in clinical isolates of P. aeruginosa.[1] OprD is a specific
porin that facilitates the diffusion of basic amino acids and carbapenems across the outer
membrane.[1] Consequently, any alteration that reduces the number of functional OprD
channels significantly decreases the intracellular concentration of imipenem, leading to a
notable increase in the minimum inhibitory concentration (MIC).

Mutational inactivation of the oprD gene is a common cause of OprD deficiency.[1] These
mutations can include frameshift mutations, premature stop codons, and large deletions.[2]
Additionally, the insertion of mobile genetic elements, such as insertion sequences (1S), into the
oprD coding region or its promoter can disrupt its expression. Transcriptional repression of the
oprD gene, mediated by various regulatory systems, also contributes to reduced OprD levels.

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC89115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89115/
https://journals.asm.org/doi/10.1128/aac.05451-11
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Upregulation of Efflux Pumps: The Revolving Door of
Resistance

P. aeruginosa possesses a number of multidrug efflux pumps, primarily belonging to the
Resistance-Nodulation-Division (RND) family, that can contribute to imipenem resistance.
These tripartite systems span the inner and outer membranes and actively transport a wide
range of substrates, including antibiotics, out of the cell. While imipenem is not a substrate for
all RND pumps, the overexpression of certain systems, often in conjunction with OprD loss, can
lead to clinically significant resistance. The key efflux pumps implicated in imipenem resistance
are:

» MexAB-OprM: While primarily associated with resistance to other -lactams, its
overexpression can contribute to reduced susceptibility to meropenem, and in some
contexts, imipenem.[3][4]

o MexCD-OprJ: Overexpression of this pump is associated with resistance to multiple
antibiotics and can lead to hypersusceptibility to imipenem in some genetic backgrounds.[5]

[6][7]

o MexEF-OprN: Upregulation of this pump is linked to resistance to fluoroquinolones and
chloramphenicol, and it can also contribute to imipenem resistance through the
downregulation of OprD.[8][9][10][11]

o MexXY-OprM: This system is a significant contributor to aminoglycoside resistance, but its
overexpression can also play a role in resistance to other antibiotic classes, including
carbapenems.[12][13][14][15]

Enzymatic Degradation: The Last Line of Defense

The production of 3-lactamases that can hydrolyze the amide bond in the -lactam ring of
imipenem is another critical resistance mechanism. These enzymes can be chromosomally
encoded or acquired via mobile genetic elements.

o Metallo-B-Lactamases (MBLS): These are zinc-dependent enzymes that exhibit broad-
spectrum hydrolytic activity against all -lactams except monobactams. The most clinically
significant MBLs in P. aeruginosa belong to the VIM (Verona integron-encoded metallo-f3-
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lactamase) and IMP (imipenemase) families.[16] The acquisition of genes encoding these
enzymes often confers high-level resistance to imipenem and other carbapenems.

e Serine-B-Lactamases: While most serine-p-lactamases are not effective against
carbapenems, some extended-spectrum (3-lactamases (ESBLS) and carbapenemases of
Ambler class A (e.g., KPC) and class D (e.g., OXA-type carbapenemases) can hydrolyze
imipenem.

o AmpC Cephalosporinase:P. aeruginosa possesses a chromosomally encoded AmpC [3-
lactamase. While its basal expression does not typically confer imipenem resistance,
overexpression of AmpC, often in combination with OprD loss, can contribute to clinically
significant resistance.[17][18][19][20][21][22]

Quantitative Data on Imipenem Resistance
Table 1: Minimum Inhibitory Concentration (MIC) of
Imipenem

Imipenem MIC

Strain/Condition Fold Change in MIC Reference(s)
(ng/mL)

P. aeruginosa PAO1

_ 05-20 - [23][24]

(Wild-Type)

P. aeruginosa OprD )
8-32 4 to 16-fold increase [1][23]

Mutant

P. aeruginosa with

MexEF-OprN 4 2-fold increase [9]

Overexpression

P. aeruginosa with
MexCD-OprJ 0.125-0.5 4 to 16-fold decrease [6]

Overexpression

Table 2: Fold Change in Efflux Pump Gene Expression in
Imipenem-Resistant Isolates
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Efflux Pump Gene Fold Change in Expression Reference(s)
mexA 2.61t0 34.8 [3]

mexB >3

mexC 700 to 1,500 [5]

mexD >10 [25]

mexE 5to0 6 [O][11]

mexF >10 [25]

mexX 22 to 312 [3]

mexyY 5.81040.8 [13]

Table 3: Kinetic Parameters of B-Lactamases against

Imipenem
kcat/Km (M- Reference(s
Enzyme Source kcat (s-1) Km (pM)
1s-1) )
AmpC P. aeruginosa  0.013 0.7 1.86 x 104 [19]
VIM-2 P. aeruginosa 78 13 6.0 x 106 [26]
S.
IMP-1 1.9 10.3 1.8 x 105 [27]
marcescens
IMI-1 E. cloacae 0.3 130 2.3x103 [28][29]

Visualization of Molecular Mechanisms and

Workflows
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Molecular Mechanisms of Imipenem Resistance in P. aeruginosa

Resistance Mechanisms
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Caption: Overview of imipenem action and resistance mechanisms in P. aeruginosa.
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Experimental Workflow for Investigating Imipenem Resistance
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Caption: A typical experimental workflow for characterizing imipenem resistance.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)

This protocol describes the broth microdilution method for determining the MIC of imipenem
against P. aeruginosa.

Materials:
e 96-well microtiter plates
o Cation-adjusted Mueller-Hinton Broth (CAMHB)

¢ Imipenem powder
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Sterile saline or CAMHB

0.5 McFarland turbidity standard

P. aeruginosa isolate

Incubator (35°C £ 2°C)
Procedure:

e Preparation of Imipenem Stock Solution: Prepare a stock solution of imipenem at a
concentration of 1024 pg/mL in an appropriate solvent as per the manufacturer's instructions.
Sterilize by filtration.

e Preparation of Microtiter Plates:
o Add 100 pL of CAMHB to all wells of a 96-well plate.
o Add 100 pL of the imipenem stock solution to the first well of each row to be tested.

o Perform serial two-fold dilutions by transferring 100 uL from the first well to the second,
mixing, and continuing this process across the row. Discard 100 uL from the last well. This
will create a range of imipenem concentrations.

o Preparation of Bacterial Inoculum:
o From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.

o Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland
standard (approximately 1-2 x 108 CFU/mL).

o Dilute this suspension in CAMHB to achieve a final inoculum concentration of
approximately 5 x 10> CFU/mL.

 Inoculation: Add 100 pL of the standardized bacterial inoculum to each well containing the
imipenem dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility
control well (broth only).
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 Incubation: Incubate the plate at 35°C £ 2°C for 16-20 hours.

e Reading the MIC: The MIC is the lowest concentration of imipenem that completely inhibits
visible bacterial growth.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis

This protocol outlines the steps for quantifying the expression of genes associated with
imipenem resistance, such as oprD and efflux pump genes.

Materials:

RNA extraction kit

e DNase |

o Reverse transcriptase kit

e PCR master mix (e.g., SYBR Green-based)

» Specific primers for target and reference genes (e.g., rpsL)

¢ Real-time PCR instrument

Procedure:

o RNA Extraction:

o Grow P. aeruginosa cultures to mid-logarithmic phase.

o Harvest the cells and extract total RNA using a commercial RNA extraction kit according to
the manufacturer's protocol.

o Treat the extracted RNA with DNase | to remove any contaminating genomic DNA.

e cDNA Synthesis:
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o Synthesize cDNA from the purified RNA using a reverse transcriptase Kkit.

» (PCR Reaction Setup:

o Prepare the gPCR reaction mixture containing gPCR master mix, forward and reverse
primers for the target gene, and cDNA template.

o Set up parallel reactions for a reference gene (e.g., rpsL) for normalization.
o Include no-template controls to check for contamination.
e gPCR Program:

o Run the gPCR reactions in a real-time PCR instrument using a standard three-step cycling
protocol (denaturation, annealing, extension).

o Data Analysis:
o Determine the cycle threshold (Ct) values for the target and reference genes.

o Calculate the relative gene expression using the AACt method, normalizing the expression
of the target gene to the reference gene and comparing it to a control strain (e.g., a
susceptible wild-type).

Western Blotting for OprD Protein Detection

This protocol describes the detection of the OprD protein in the outer membrane of P.
aeruginosa.

Materials:

Lysis buffer

Protein assay kit

SDS-PAGE gels

Electrophoresis and transfer apparatus
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e PVDF or nitrocellulose membrane
e Blocking buffer (e.g., 5% non-fat milk in TBS-T)
e Primary antibody against OprD
o HRP-conjugated secondary antibody
e Chemiluminescent substrate
e Imaging system
Procedure:
e Outer Membrane Protein Extraction:
o Grow P. aeruginosa cultures and harvest the cells.
o Lyse the cells and isolate the outer membrane protein fraction using established protocols.

o Determine the protein concentration using a protein assay Kkit.

SDS-PAGE:
o Denature the protein samples and separate them by size on an SDS-PAGE gel.

Protein Transfer:

o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using
an electroblotting apparatus.

Blocking:

o Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-
specific antibody binding.

Antibody Incubation:

o Incubate the membrane with the primary antibody against OprD overnight at 4°C.
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o Wash the membrane several times with TBS-T.

o Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane thoroughly with TBS-T.

e Detection:
o Incubate the membrane with a chemiluminescent substrate.

o Detect the signal using an imaging system. The presence and intensity of the band
corresponding to OprD indicate its expression level.

Conclusion

Imipenem resistance in Pseudomonas aeruginosa is a complex and evolving challenge driven
by a combination of molecular mechanisms. The loss of the OprD porin remains the most
prevalent and significant factor, often acting in concert with the upregulation of efflux pumps
and the acquisition of carbapenem-hydrolyzing B-lactamases. A thorough understanding of
these mechanisms is essential for the effective management of P. aeruginosa infections and
the development of novel therapeutic interventions. The experimental protocols and data
presented in this guide provide a framework for researchers and drug development
professionals to investigate and combat imipenem resistance in this important pathogen.
Continuous surveillance and further research into the regulatory networks governing these
resistance mechanisms will be crucial in the ongoing battle against antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Negative Regulation of the Pseudomonas aeruginosa Outer Membrane Porin OprD
Selective for Imipenem and Basic Amino Acids - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b1256146?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC89115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89115/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. journals.asm.org [journals.asm.org]

3. Clinical Strains of Pseudomonas aeruginosa Overproducing MexAB-OprM and MexXY
Efflux Pumps Simultaneously - PMC [pmc.ncbi.nim.nih.gov]

4. Evolution of Imipenem-Relebactam Resistance Following Treatment of Multidrug-
Resistant Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

5. AmpC and OprD Are Not Involved in the Mechanism of Imipenem Hypersusceptibility
among Pseudomonas aeruginosa Isolates Overexpressing the mexCD-oprJ Efflux Pump -
PMC [pmc.ncbi.nlm.nih.gov]

6. journals.asm.org [journals.asm.org]
7. scilit.com [scilit.com]

8. Role of the MexEF-OprN Efflux System in Low-Level Resistance of Pseudomonas
aeruginosa to Ciprofloxacin - PMC [pmc.ncbi.nim.nih.gov]

9. academic.oup.com [academic.oup.com]

10. Toxic Electrophiles Induce Expression of the Multidrug Efflux Pump MexEF-OprN in
Pseudomonas aeruginosa through a Novel Transcriptional Regulator, CmrA - PMC
[pmc.ncbi.nlm.nih.gov]

11. academic.oup.com [academic.oup.com]
12. dovepress.com [dovepress.com]

13. Changes in the expression of mexB, mexY, and oprD in clinical Pseudomonas
aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]

14. Multiple Mutations Lead to MexXY-OprM-Dependent Aminoglycoside Resistance in
Clinical Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. Mechanism of imipenem resistance in metallo-B-lactamases expressing pathogenic
bacterial spp. and identification of potential inhibitors: An in silico approach - PubMed
[pubmed.ncbi.nim.nih.gov]

17. Biochemical Insights into Imipenem Collateral Susceptibility Driven by ampC Mutations
Conferring Ceftolozane/Tazobactam Resistance in Pseudomonas aeruginosa - PMC
[pmc.ncbi.nlm.nih.gov]

18. journals.asm.org [journals.asm.org]
19. Imipenem as substrate and inhibitor of beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

20. journals.asm.org [journals.asm.org]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://journals.asm.org/doi/10.1128/aac.05451-11
https://pmc.ncbi.nlm.nih.gov/articles/PMC400543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC400543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1280130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1280130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1280130/
https://journals.asm.org/doi/10.1128/aac.01107-07
https://www.scilit.com/publications/bc1afe4790912524a1cd904b12fd4159
https://pmc.ncbi.nlm.nih.gov/articles/PMC3232816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3232816/
https://academic.oup.com/femsle/article-pdf/255/2/247/19119325/255-2-247.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5527617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5527617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5527617/
https://academic.oup.com/femsle/article/255/2/247/538325
https://www.dovepress.com/article/download/2617
https://pmc.ncbi.nlm.nih.gov/articles/PMC10864171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10864171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3910787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3910787/
https://www.researchgate.net/figure/Expression-of-mexXY-in-pan-aminoglycoside-resistant-P-aeruginosa-is-linked-to-reduced_fig1_229553018
https://pubmed.ncbi.nlm.nih.gov/30125985/
https://pubmed.ncbi.nlm.nih.gov/30125985/
https://pubmed.ncbi.nlm.nih.gov/30125985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9933714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9933714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9933714/
https://journals.asm.org/doi/pdf/10.1128/aac.01409-22
https://pmc.ncbi.nlm.nih.gov/articles/PMC1149301/
https://journals.asm.org/doi/10.1128/spectrum.00142-24
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 21. Structural Basis for Imipenem Inhibition of Class C (3-Lactamases - PMC
[pmc.ncbi.nlm.nih.gov]

e 22. AmpC induction by imipenem in Pseudomonas aeruginosa occurs in the absence of
OprD and impacts imipenem/relebactam susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

o 23. Activity of Imipenem-Relebactam against a Large Collection of Pseudomonas aeruginosa
Clinical Isolates and Isogenic 3-Lactam-Resistant Mutants - PMC [pmc.ncbi.nim.nih.gov]

e 24. Frontiers | Proteomic landscape of imipenem resistance in Pseudomonas aeruginosa: a
comparative investigation between clinical and control strains [frontiersin.org]

e 25. The Role of MexCD-OprJ and MexEF-OprN Efflux Systems in the Multiple Antibiotic
Resistance of Pseudomonas aeruginosa Isolated from Clinical Samples - PubMed
[pubmed.ncbi.nim.nih.gov]

e 26. researchgate.net [researchgate.net]
e 27.journals.asm.org [journals.asm.org]

o 28. Characterization of IMI-1 beta-lactamase, a class A carbapenem-hydrolyzing enzyme
from Enterobacter cloacae - PMC [pmc.ncbi.nim.nih.gov]

e 29. Characterization of IMI-1 beta-lactamase, a class A carbapenem-hydrolyzing enzyme
from Enterobacter cloacae - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [The Molecular Basis of Imipenem Resistance in
Pseudomonas aeruginosa: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1256146#molecular-basis-of-imipenem-
resistance-in-pseudomonas-aeruginosaj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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